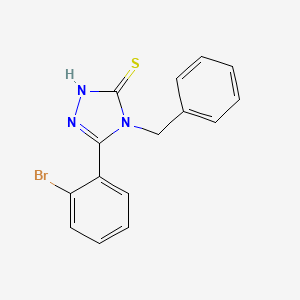![molecular formula C9H18N2O B2665632 4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine CAS No. 1932175-78-4](/img/structure/B2665632.png)
4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight is 170.256.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 170.25 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Discovery of Novel Inhibitors
The discovery of 3-oxabicyclo[4.1.0]heptane, a non-nitrogen containing morpholine isostere, illustrates the utility of morpholine derivatives in the development of novel inhibitors for the PI3K-AKT-mTOR pathway, a critical signaling pathway in cancer. This discovery highlights morpholine's role in forming key hydrogen bonding interactions and conveying selectivity over the broader kinome, essential for kinase inhibition (Hobbs et al., 2019).
Spectroscopic and DFT Studies
A novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid was synthesized and subjected to UV, FT-IR, 1H and 13C NMR spectroscopy, and DFT studies. This research provides insights into the structural elucidation and potential nonlinear optical properties of morpholine derivatives, contributing to the understanding of their electronic structure and behavior (Devi et al., 2018).
Biodegradability and Physicochemical Properties
Research on 4-benzyl-4-methylmorpholinium-based ionic liquids examines their synthesis, cytotoxicity, oral toxicity, and biodegradability. This study explores the potential of morpholine derivatives as biomass solvents, emphasizing the environmental aspect of chemical synthesis and the search for greener alternatives (Pernak et al., 2011).
Xanthine Oxidase Inhibitors and Anti-inflammatory Agents
Two cyclodidepsipeptides containing morpholine diones were evaluated for their inhibitory activity against xanthine oxidase and for their anti-inflammatory response, indicating their potential in treating gout and other conditions related to excessive uric acid production or inflammation (Šmelcerović et al., 2013).
Synthesis and Characterization
The synthesis, characterization, and biological activity screening of novel substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones, along with their molecular docking studies, offer valuable insights into the hypoglycemic and anti-inflammatory potential of these compounds. This research underscores the versatility of morpholine derivatives in medicinal chemistry and their application in drug discovery (Karumanchi et al., 2019).
Safety And Hazards
Direcciones Futuras
While the future directions specific to 4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine are not detailed in the search results, it’s worth noting that heterocyclic compounds, including morpholine derivatives, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
4-[(2S,3S)-2-methylpyrrolidin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8-9(2-3-10-8)11-4-6-12-7-5-11/h8-10H,2-7H2,1H3/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIFKQPBVWHIHZ-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCN1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(1,3-Dimethylpyrazol-4-yl)methyl]morpholin-2-yl]ethanamine;dihydrochloride](/img/structure/B2665549.png)
![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2665551.png)
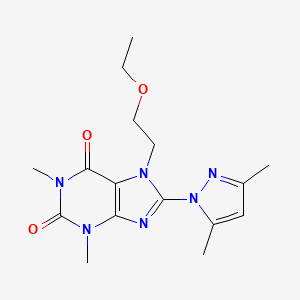
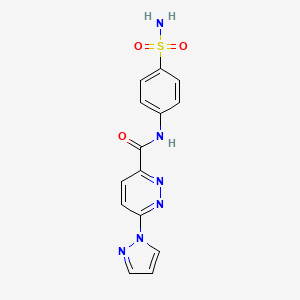
amino]-3,3-dimethyl-2-azetanone](/img/structure/B2665556.png)
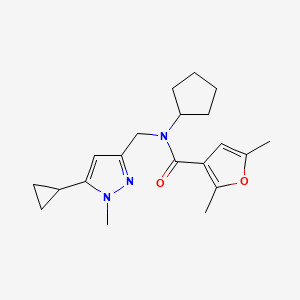
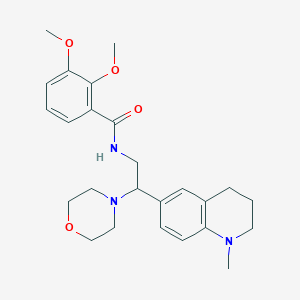
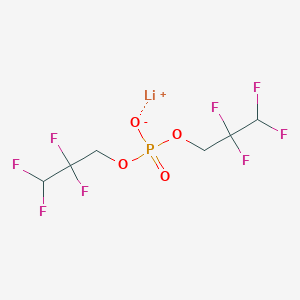
![methyl 4-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2665561.png)
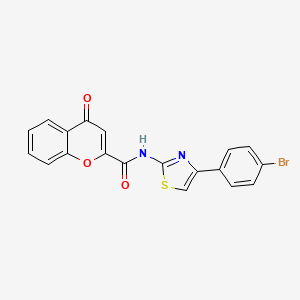
![methyl 6-chloro-2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2665565.png)
![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide](/img/structure/B2665567.png)
![4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2665569.png)
